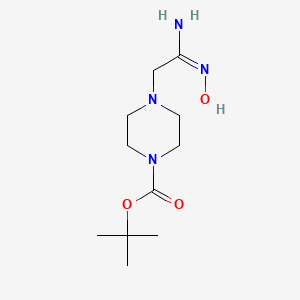

1-Boc-4-hydroxycarbamimidoylmethyl piperazine

Description

Properties

Molecular Formula |

C11H22N4O3 |

|---|---|

Molecular Weight |

258.32 g/mol |

IUPAC Name |

tert-butyl 4-[(2E)-2-amino-2-hydroxyiminoethyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C11H22N4O3/c1-11(2,3)18-10(16)15-6-4-14(5-7-15)8-9(12)13-17/h17H,4-8H2,1-3H3,(H2,12,13) |

InChI Key |

AZGHKGYRVVEWOB-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C/C(=N\O)/N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Piperazine Core

The initial step typically involves selective Boc protection of piperazine to obtain 1-Boc-piperazine. Traditional methods use anhydrous piperazine reacted with di-tert-butyl dicarbonate (Boc anhydride). However, these methods suffer from:

- Low selectivity due to simultaneous protection of both nitrogen atoms.

- Low overall yields because of difficult purification and extensive washing.

- Use of hazardous solvents like toluene.

- Higher operational costs and environmental concerns.

An improved approach involves first forming a piperazine salt (e.g., acetate) to enhance selectivity before Boc protection, but still relies on costly starting materials and toxic solvents.

Functionalization at 4-Position

Functionalization of the piperazine ring at the 4-position to introduce the hydroxycarbamimidoylmethyl group is achieved through nucleophilic substitution or amidination reactions. This step often requires:

- Use of chlorinated intermediates or protected aminoalkyl derivatives.

- Controlled reaction conditions to avoid over-alkylation or side reactions.

- Purification by chromatography to isolate the mono-substituted product.

Innovative and Efficient Synthetic Route

Recent advances propose a three-step synthetic strategy starting from diethylamine, which offers superior yield, purity, and environmental profile:

| Step | Reaction | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Chlorination | Diethylamine is chlorinated to form di(2-chloroethyl)amine | High | Mild conditions, avoids expensive piperazine |

| 2 | Boc Protection | Reaction of di(2-chloroethyl)amine with Boc anhydride to yield di(2-chloroethyl) carbamate | >90 | Neutral conditions, avoids strong acids/bases |

| 3 | Cyclization | Cyclization of carbamate with ammonia to form 1-Boc-piperazine | >93.5 | High purity, scalable for industrial use |

This method avoids hazardous solvents, reduces waste, and lowers costs, making it industrially attractive.

Functionalization to 1-Boc-4-hydroxycarbamimidoylmethyl Piperazine

Following the preparation of 1-Boc-piperazine, the hydroxycarbamimidoylmethyl group can be introduced by:

- Reaction with appropriate amidoxime or hydroxylamine derivatives.

- Use of coupling agents like HATU or similar carbodiimides in solvents such as N,N-dimethylformamide (DMF).

- Controlled temperature (typically room temperature to mild heating) and reaction time (several hours).

Example data from related piperazine derivatives show yields ranging from 75% to quantitative (100%) under optimized conditions involving HATU and DIPEA in DMF, with purification by flash chromatography or solid-phase extraction.

| Reaction Example | Yield (%) | Conditions | Notes |

|---|---|---|---|

| Amidation with HATU/DIPEA in DMF, 20°C, 16-18 h | 75-100 | Sonication, sealed tubes | High purity products, scalable |

| Boc Deprotection (if needed) with TFA in DCM, RT, 2 h | Quantitative | Followed by purification on SCX-2 cartridges | Efficient removal of Boc group for further derivatization |

Analytical and Purity Considerations

- NMR (Proton and Carbon) and LC-MS are routinely used to confirm structure and purity.

- Yields and purity are enhanced by careful control of reaction stoichiometry and temperature.

- Chromatographic purification is essential to remove side products and unreacted starting materials.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Yield Range | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Conventional Boc Protection | Anhydrous piperazine + Boc anhydride | Direct Boc protection | 50-70% | Simple reagents | Low selectivity, costly, hazardous solvents |

| Salt Formation + Boc Protection | Piperazine salt + Boc anhydride | Salt formation prior to Boc | 70-85% | Improved selectivity | Still costly, uses toluene |

| Diethylamine Route | Diethylamine + chlorinating agent + Boc anhydride + ammonia | Chlorination → Boc protection → Cyclization | >93.5% | High yield, mild, eco-friendly | Multi-step, requires chlorination step |

| Functionalization to Hydroxycarbamimidoylmethyl | 1-Boc-piperazine + amidoxime derivative + coupling agents | Amidation using HATU/DIPEA | 75-100% | High purity, scalable | Requires careful reaction control |

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-hydroxycarbamimidoylmethyl piperazine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions often involve controlled temperatures and pressures to optimize yield and purity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or amine .

Scientific Research Applications

1-Boc-4-hydroxycarbamimidoylmethyl piperazine is widely used in scientific research, particularly in the fields of:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme interactions and protein modifications.

Medicine: It is investigated for its potential therapeutic applications, including drug development.

Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Boc-4-hydroxycarbamimidoylmethyl piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

2.1 Structural and Physicochemical Properties

Piperazine derivatives are distinguished by substituents on the nitrogen atoms or the piperazine ring. Below is a comparative analysis:

*Estimated based on substituent contributions.

- Hydroxycarbamimidoylmethyl vs.

- Boc Group Universality : The Boc protection is a common strategy to prevent undesired reactions at the piperazine nitrogen, as seen in FAAH inhibitors and ERCC1-XPF inhibitors .

2.4 Analytical Detection

LC-MS and LC-DAD methods () are standard for detecting piperazines. Key parameters for comparison:

- Retention Time : Polar groups (e.g., hydroxycarbamimidoylmethyl) increase retention in hydrophilic interaction chromatography.

- Fragmentation Patterns : The hydroxycarbamimidoylmethyl group may yield unique MS/MS fragments (e.g., m/z 60 for carbamimidoyl cleavage) compared to aryl or alkyl substituents.

Biological Activity

1-Boc-4-hydroxycarbamimidoylmethyl piperazine is a piperazine derivative that has garnered attention in the field of biological research, particularly in proteomics. This compound, with the molecular formula C11H22N4O3 and a molecular weight of 258.32 g/mol, exhibits various biological activities that make it a valuable tool for studying protein interactions and functions.

The biological activity of 1-Boc-4-hydroxycarbamimidoylmethyl piperazine primarily stems from its ability to interact with specific molecular targets, modulating the activity of proteins and enzymes. This interaction can lead to significant biological effects, including alterations in cellular signaling pathways and enzyme activities, which are crucial for understanding its potential therapeutic applications.

Applications in Proteomics

In proteomics research, 1-Boc-4-hydroxycarbamimidoylmethyl piperazine has been utilized to study protein interactions. Its unique structure allows it to act as a probe for identifying and characterizing protein targets, providing insights into their functions within various biological contexts. This capability is essential for advancing our understanding of complex biological systems and disease mechanisms .

Comparative Analysis with Similar Compounds

The structural uniqueness of 1-Boc-4-hydroxycarbamimidoylmethyl piperazine can be compared with other similar compounds. The following table highlights key structural features and properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Boc-4-hydroxycarbamimidoylmethyl piperazine | Piperazine ring with hydroxycarbamimidoyl group | Specific reactivity due to hydroxy group |

| 1-Boc-4-hydroxycarbamimidoylmethyl piperidine | Piperidine ring instead of piperazine | Different ring structure affects reactivity |

| 1-Boc-4-hydroxycarbamimidoylmethyl morpholine | Morpholine ring structure | Alters binding properties compared to piperazine |

This comparison illustrates how the unique functional groups in 1-Boc-4-hydroxycarbamimidoylmethyl piperazine confer distinct reactivity and utility in research compared to other derivatives.

Cytotoxicity Studies

Cytotoxicity studies have demonstrated that compounds derived from the piperazine family exhibit significant cell growth inhibitory activity against various cancer cell lines. For instance, studies involving related compounds have shown potent antiproliferative activity against liver, breast, colon, and other tumor types. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression, making these compounds promising candidates for cancer therapy .

Table: Cytotoxicity Data Against Cancer Cell Lines

| Compound Name | Cancer Cell Line | GI50 (µM) |

|---|---|---|

| 1-Boc-4-hydroxycarbamimidoylmethyl piperazine (hypothetical) | HUH7 (Liver) | < 2 |

| Other Piperazine Derivatives | MCF7 (Breast) | < 5 |

| HCT-116 (Colon) | < 3 |

This table illustrates the potential cytotoxic effects of 1-Boc-4-hydroxycarbamimidoylmethyl piperazine when compared to other derivatives within the same class .

Q & A

Basic Research Questions

Q. What are the key structural features of 1-Boc-4-hydroxycarbamimidoylmethyl piperazine that influence its reactivity in synthetic chemistry?

- The molecule contains a piperazine core with a Boc (tert-butoxycarbonyl) protecting group, a hydroxycarbamimidoyl substituent, and a methyl linker. The Boc group enhances solubility and steric protection during reactions, while the hydroxycarbamimidoyl moiety introduces potential hydrogen-bonding interactions and nucleophilic reactivity. Steric hindrance from the Boc group may restrict rotation around the piperazine ring, influencing regioselectivity in coupling reactions .

Q. What are common synthetic routes for preparing 1-Boc-4-hydroxycarbamimidoylmethyl piperazine?

- A typical route involves:

Boc protection : Reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) to protect one nitrogen.

Functionalization : Introducing the hydroxycarbamimidoyl group via nucleophilic substitution or coupling reactions. For example, reacting with hydroxylamine derivatives in the presence of coupling agents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) .

Purification : Column chromatography or recrystallization to isolate the product.

Reaction conditions (temperature, pH, solvent polarity) are critical for yield optimization .

Q. How does the Boc group affect the stability of piperazine derivatives during storage and reactions?

- The Boc group improves stability by shielding the secondary amine from oxidation and hydrolysis. However, it is acid-labile, requiring neutral or mildly basic conditions during synthesis. Storage at low temperatures (2–8°C) in anhydrous environments is recommended to prevent deprotection .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing the hydroxycarbamimidoyl group without compromising the Boc protection?

- Key strategies include:

- Temperature control : Maintaining reactions at 0–25°C to minimize Boc cleavage.

- pH modulation : Using non-acidic coupling agents (e.g., DCC or EDC) in aprotic solvents (e.g., DMF or THF).

- Catalysis : Employing DMAP (4-dimethylaminopyridine) to accelerate coupling without side reactions.

Analytical validation via NMR (e.g., monitoring Boc proton signals at ~1.4 ppm) ensures integrity .

Q. What analytical techniques are most effective for characterizing 1-Boc-4-hydroxycarbamimidoylmethyl piperazine and its intermediates?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and Boc protection.

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and purity.

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% typically required for biological assays) .

Q. How do substituents on the piperazine ring influence pKa values and reaction kinetics?

- Electron-withdrawing groups (e.g., hydroxycarbamimidoyl) lower the pKa of the secondary amine (typically ~7–8 for piperazines), increasing nucleophilicity. Thermodynamic studies using van’t Hoff plots show that substituents alter ΔH° and ΔS° values, impacting reaction rates. For example, bulky groups reduce entropy, slowing coupling reactions .

Q. What strategies address contradictions in reported biological activities of piperazine derivatives during structure-activity relationship (SAR) studies?

- Systematic substitution : Modifying substituents (e.g., replacing hydroxycarbamimidoyl with carboxamide) to isolate activity contributors.

- In vitro assays : Comparative testing against specific targets (e.g., neurotransmitter receptors) using radioligand binding or enzymatic assays.

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding modes and explain discrepancies in activity .

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining purity?

- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic reactions (e.g., Boc deprotection).

- Crystallization optimization : Solvent screening (e.g., ethyl acetate/hexane mixtures) enhances yield and purity.

- Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.